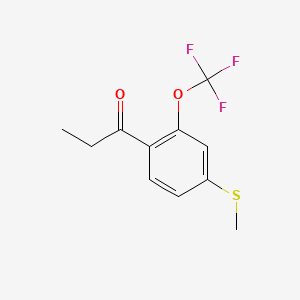
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H11F3O2S It is characterized by the presence of a trifluoromethoxy group and a methylthio group attached to a phenyl ring, along with a propanone moiety
Preparation Methods
The synthesis of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylthio)-2-(trifluoromethoxy)benzaldehyde with a suitable propanone derivative under specific reaction conditions. The reaction typically requires the use of a base catalyst and an appropriate solvent to facilitate the formation of the desired product .
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency and selectivity.
Scientific Research Applications
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a valuable tool in biochemical studies and drug discovery.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy and methylthio groups contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or biological responses.
Comparison with Similar Compounds
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3-(Methylthio)phenyl)propan-1-one: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one: A closely related compound with a different substitution pattern on the phenyl ring, potentially leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C11H11F3O2S |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
1-[4-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3O2S/c1-3-9(15)8-5-4-7(17-2)6-10(8)16-11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
STGPBIUKNJVDQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



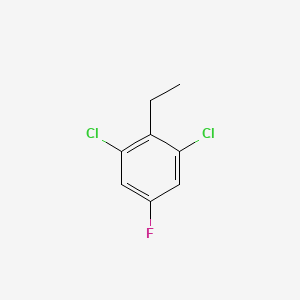
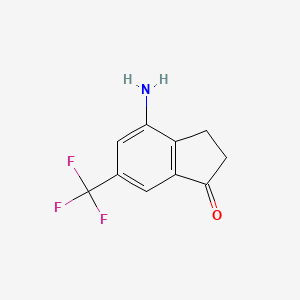
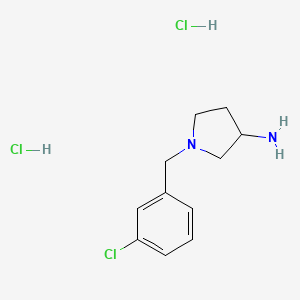

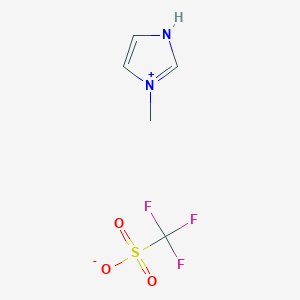

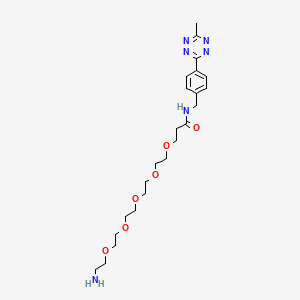
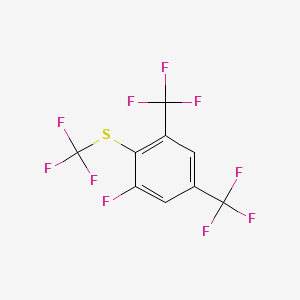

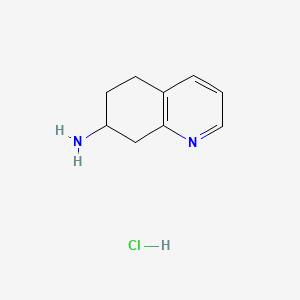
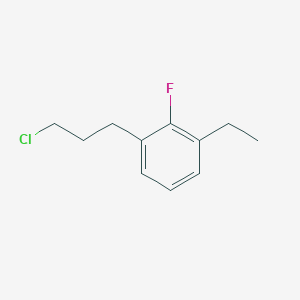
![tert-Butyl 4-(((S)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048963.png)

